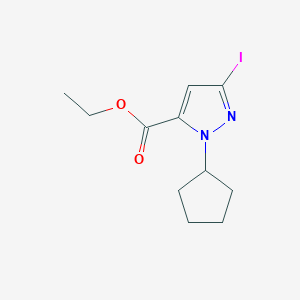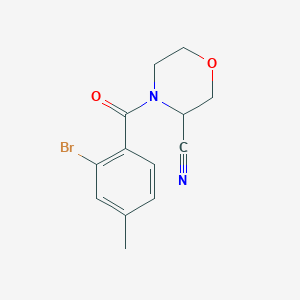
4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile is an organic compound that features a morpholine ring substituted with a 2-bromo-4-methylbenzoyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile typically involves the reaction of 2-bromo-4-methylbenzoic acid with morpholine and a cyanating agent. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the carbonitrile group. The process can be summarized as follows:
Starting Materials: 2-bromo-4-methylbenzoic acid, morpholine, and a cyanating agent (e.g., cyanogen bromide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Dehydrating Agent: A dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) is used to facilitate the formation of the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
化学反应分析
Types of Reactions
4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines derived from the reduction of the carbonitrile group.
Oxidation: Carboxylic acids derived from the oxidation of the methyl group.
科学研究应用
4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the carbonitrile group.
4-(2-Bromo-4-methylbenzoyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2-Bromo-4-methylbenzoyl)morpholine-2-carbonitrile: Similar structure but with the carbonitrile group at a different position.
Uniqueness
4-(2-Bromo-4-methylbenzoyl)morpholine-3-carbonitrile is unique due to the specific positioning of the bromine atom, the methyl group, and the carbonitrile group. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for targeted interactions in medicinal chemistry and specialized applications in materials science.
属性
IUPAC Name |
4-(2-bromo-4-methylbenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-2-3-11(12(14)6-9)13(17)16-4-5-18-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFAAYMUHYLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)
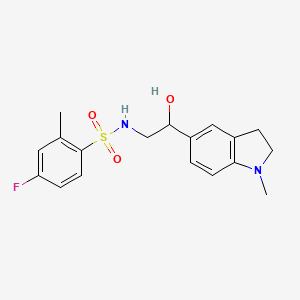
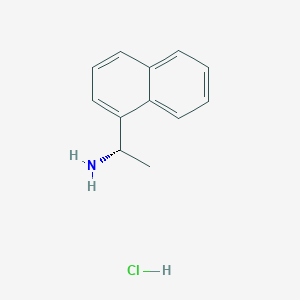
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2849828.png)
![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)
![2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2849832.png)
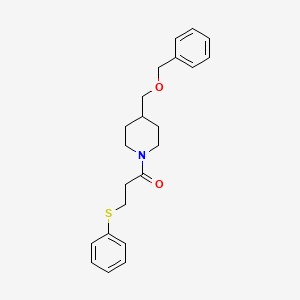

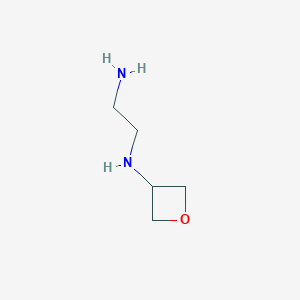
![N-(4-acetamidophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2849841.png)

![1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2849844.png)

